Diltiazem-d4 Hydrochloride

Beschreibung

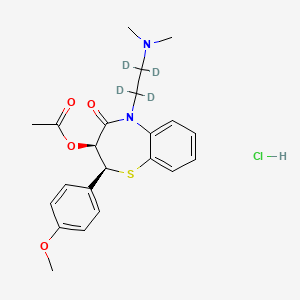

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

[(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i13D2,14D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXZJPWHTXQRI-DJWNGNTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N(C)C)N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Diltiazem-d4 Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of Diltiazem-d4 Hydrochloride. It includes structured data, experimental protocols, and visual diagrams to support research and development activities.

Core Chemical and Physical Properties

This compound is the deuterated analog of Diltiazem Hydrochloride, a calcium channel blocker widely used in the management of hypertension, angina, and certain arrhythmias. The incorporation of four deuterium atoms on the N,N-dimethylaminoethyl side chain makes it a valuable internal standard for pharmacokinetic and bioanalytical studies, as it is chemically identical to the parent drug but distinguishable by its higher mass.

General and Physical Properties

| Property | Value |

| Appearance | Off-white to Pale Yellow Solid[1] |

| Melting Point | >192°C (decomposed)[1] |

| Solubility | Soluble in DMSO, Methanol, and Water[1][2] |

| Storage Conditions | Store at -20°C under an inert atmosphere[1] |

Chemical Identifiers and Molecular Characteristics

| Identifier/Characteristic | Value |

| IUPAC Name | [(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride[1] |

| CAS Number | 1217769-52-2[1][3][4] |

| Molecular Formula | C₂₂H₂₃D₄ClN₂O₄S[1][4] |

| Molecular Weight | 455.00 g/mol [1][4] |

| Canonical SMILES | CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CC(N(C)C)C([2H])([2H])[2H])C3=CC=C(C=C3)OC.Cl |

| InChI Key | HDRXZJPWHTXQRI-DJWNGNTESA-N[1][3] |

| Isotopic Purity | 98% atom D[1] |

| Chemical Purity | >95% (HPLC)[4] |

Mechanism of Action: Signaling Pathway

Diltiazem is a non-dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of the influx of extracellular calcium ions through the L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells. This action leads to a reduction in the intracellular calcium concentration, resulting in vasodilation and a decrease in myocardial contractility.

Caption: Diltiazem's mechanism of action on calcium channels.

Experimental Protocols

Quantitative Analysis by LC-MS/MS

This protocol describes a general method for the quantification of Diltiazem in a biological matrix (e.g., plasma) using this compound as an internal standard.

3.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Vortex the sample for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

3.1.3. Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Diltiazem: m/z 415.2 → 178.1Diltiazem-d4: m/z 419.2 → 178.1 |

| Collision Energy | Optimized for the specific instrument, typically in the range of 20-30 eV. |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

Structural Characterization by NMR Spectroscopy

This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

3.2.1. Sample Preparation

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

3.2.2. NMR Spectrometer Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Freq. | 400 MHz or higher | 100 MHz or higher |

| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |

| Temperature | 25°C | 25°C |

| Pulse Sequence | Standard single pulse | Proton-decoupled single pulse |

| Number of Scans | 16-64 | 1024-4096 |

| Relaxation Delay | 1-2 seconds | 2-5 seconds |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |

Experimental Workflows

The following diagram illustrates a typical workflow for a bioanalytical study involving this compound as an internal standard.

Caption: Bioanalytical workflow for Diltiazem quantification.

References

An In-depth Technical Guide to Diltiazem-d4 Hydrochloride (CAS: 1217769-52-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diltiazem-d4 Hydrochloride, a deuterated analog of Diltiazem. It is primarily intended for use as an internal standard in analytical and pharmacokinetic studies. This document details its chemical and physical properties, provides an illustrative experimental protocol for its application, and describes the signaling pathway of its parent compound, Diltiazem.

Core Compound Data

This compound is a stable isotope-labeled version of Diltiazem Hydrochloride, a well-known calcium channel blocker. The incorporation of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Diltiazem in biological matrices.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1217769-52-2 | [][3][4][5] |

| Molecular Formula | C₂₂H₂₂D₄N₂O₄S·HCl | [5] |

| Molecular Weight | 455.00 g/mol | [][3][4][5][6] |

| Appearance | Off-white to Pale Yellow Solid | [] |

| Purity | ≥95% (HPLC), 98% (CP) | [][3][4] |

| Isotopic Purity | 98% atom D | [] |

| Solubility | Soluble in DMSO, Methanol | [] |

| Storage | -20°C, under inert atmosphere | [][4] |

Synonyms and Nomenclature

A variety of synonyms and formal chemical names are used to identify this compound.

| Type | Name |

| IUPAC Name | (2S,3S)-5-[2-(dimethylamino)ethyl-1,1,2,2-d4]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1][]thiazepin-3-yl acetate, hydrochloride (1:1) |

| Synonyms | (2S,cis)-3-(Acetyloxy)-5-[(2-dimethylamino-d4)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one Hydrochloride; Diltiazem d4 HCl |

Experimental Protocols: Quantification of Diltiazem in Human Plasma

This compound is crucial for the accurate quantification of Diltiazem in biological samples, particularly in pharmacokinetic studies. Below is a representative experimental workflow for the analysis of Diltiazem in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Workflow Diagram

Caption: UPLC-MS/MS workflow for Diltiazem analysis.

Detailed Methodology

1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of Diltiazem concentrations).

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for analysis.

2. UPLC-MS/MS Analysis

The following are example parameters and may require optimization for specific instrumentation.

| Parameter | Recommended Setting |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of Diltiazem and metabolites |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Diltiazem: m/z 415.2 → 178.1Diltiazem-d4: m/z 419.2 → 178.1 |

| Collision Energy | Optimized for each transition |

3. Data Analysis and Quantification

-

The concentration of Diltiazem in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

A calibration curve is constructed by analyzing a series of plasma samples with known concentrations of Diltiazem.

-

The pharmacokinetic parameters of Diltiazem, such as Cmax, Tmax, AUC, and half-life, can then be calculated from the concentration-time data.

Signaling Pathway of Diltiazem

Diltiazem is a non-dihydropyridine calcium channel blocker. Its therapeutic effects are primarily mediated by its interaction with L-type calcium channels in cardiac and vascular smooth muscle cells.

Mechanism of Action Diagram

Caption: Diltiazem's inhibition of L-type calcium channels.

By binding to the L-type calcium channels, Diltiazem inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells. This reduction in intracellular calcium concentration leads to several physiological effects:

-

In Cardiac Tissue: Diltiazem slows the heart rate (negative chronotropy) and reduces the speed of electrical conduction through the atrioventricular (AV) node (negative dromotropy). It also decreases the force of myocardial contraction (negative inotropy).

-

In Vascular Smooth Muscle: The decreased intracellular calcium leads to relaxation of the smooth muscle, resulting in vasodilation. This widening of the blood vessels reduces peripheral resistance and, consequently, lowers blood pressure.

This dual action on both the heart and blood vessels makes Diltiazem an effective treatment for hypertension, angina, and certain cardiac arrhythmias.

References

- 1. veeprho.com [veeprho.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | CAS No- 1217769-52-2 | Simson Pharma Limited [simsonpharma.com]

- 6. Desacetyl Diltiazem D4 Hydrochloride | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

In-Depth Technical Guide: Diltiazem-d4 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides essential information regarding the molecular weight and other physicochemical properties of Diltiazem-d4 Hydrochloride. It is intended to serve as a quick reference for professionals engaged in research and development.

Physicochemical Data

This compound is the deuterated form of Diltiazem Hydrochloride, a well-known calcium channel blocker. The incorporation of deuterium isotopes is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies to trace the metabolic fate of the drug. Below is a summary of the key quantitative data for both this compound and its non-labeled counterpart.

| Property | This compound | Diltiazem Hydrochloride |

| Molecular Weight | 455.00 g/mol [] | 450.98 g/mol [2][3][4] |

| Molecular Formula | C22H23D4ClN2O4S[][5][6] | C22H27ClN2O4S[2][4] |

| CAS Number | 1217769-52-2[6][7] | 33286-22-5[2][3] |

| Appearance | Pale Yellow Solid[5] | Crystalline solid[8] |

| Melting Point | 212-214 °C[5] | Not specified |

| Solubility | Soluble in DMSO, Methanol, Water[][5] | Soluble in DMF, DMSO, Ethanol, PBS (pH 7.2)[8] |

| IUPAC Name | [(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride[] | (2S,3S)-3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, monohydrochloride[8] |

Logical Relationship Diagram

The following diagram illustrates the key attributes of this compound.

Experimental Protocols: General Synthesis Workflow

The synthesis of Diltiazem Hydrochloride involves a multi-step process. While specific protocols for the deuterated analog may vary, the general synthetic route provides a foundational understanding. A simplified, conceptual workflow for the non-deuterated form is outlined below, based on publicly available synthesis information. The synthesis of the deuterated analog would involve the use of deuterated starting materials or reagents at the appropriate step.

A common synthesis route involves the acylation of O-desacetyldiltiazem. The final step typically involves the formation of the hydrochloride salt.

References

- 2. Diltiazem hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Diltiazem Hydrochloride Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. mybiosource.com [mybiosource.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. This compound | 1217769-52-2 [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

In-Depth Technical Guide: Isotopic Purity of Diltiazem-d4 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data related to the isotopic purity of Diltiazem-d4 Hydrochloride. The information is intended to assist researchers and scientists in understanding and implementing quality control procedures for this deuterated active pharmaceutical ingredient.

Quantitative Data Summary

The isotopic purity of this compound is a critical quality attribute, ensuring its suitability as an internal standard in pharmacokinetic studies and other applications. The following tables summarize the key analytical data, including isotopic distribution and chemical purity.

Table 1: Isotopic Distribution of this compound

| Isotopic Species | Normalized Intensity (%) |

| d0 | 0.00 |

| d1 | 0.00 |

| d2 | 0.00 |

| d3 | 0.00 |

| d4 | 100.00 |

| Data sourced from a representative Certificate of Analysis[1]. |

Table 2: Chemical Purity and Other Analytical Data

| Test | Specification | Result |

| HPLC Purity | >95% | 98.89% (at 205 nm) |

| Isotopic Purity | >95% | >99.9% |

| Mass Spectrometry | Conforms to Structure | Conforms |

| NMR | Conforms to Structure | Conforms |

| Elemental Analysis | Conforms | %C: 57.13, %H: 5.94, %N: 5.78 |

| Chloride Content | Report Result | 8.38% by Ion Chromatography |

| Data sourced from a representative Certificate of Analysis[1]. |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of this compound's isotopic and chemical purity. The following sections outline the typical experimental protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate and quantify this compound from its non-deuterated counterpart and other potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase column, such as a C8 or C18, is typically used. For example, an Inertsil C18 column (4.6 mm × 250 mm, 5 μm) has been shown to be effective.

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For instance, a mixture of 0.1% acetic acid in water (30 volumes) and acetonitrile (70 volumes) can be employed.

-

Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.

-

Column Temperature: The column is typically maintained at ambient temperature, for example, 30°C.

-

Detection: UV detection at 240 nm is suitable for monitoring the elution of Diltiazem.

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol, at a concentration of approximately 1.0 mg/mL. An injection volume of 10 μL is commonly used.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is the primary technique for determining the isotopic distribution of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.

-

Instrumentation: A liquid chromatography-tandem mass spectrometer (LC-MS/MS) system is ideal.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is preferred to resolve the different isotopologues.

-

Scan Mode: Full scan mode is used to acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: The relative intensities of the ion peaks corresponding to the d0, d1, d2, d3, and d4 species are measured. The isotopic purity is calculated based on the percentage of the d4 isotopologue relative to the sum of all isotopologues. For Diltiazem-d4, the (M+H)+ ion would be monitored around m/z 419.22.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium Location

NMR spectroscopy is essential for confirming the chemical structure and verifying the specific locations of the deuterium atoms.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3).

-

Experiments:

-

¹H NMR: This spectrum is used to confirm the overall structure. The absence or significant reduction of signals at the positions where deuterium has been incorporated provides evidence of successful deuteration.

-

¹³C NMR: This spectrum provides information about the carbon skeleton and can be used to further confirm the structure.

-

2D NMR (e.g., COSY, HSQC): These experiments can be used to definitively assign proton and carbon signals and confirm the connectivity within the molecule, thereby verifying the location of the deuterium labels.

-

Visualizations

The following diagrams illustrate the logical workflow for the analysis of this compound.

Caption: Analytical workflow for Diltiazem-d4 HCl.

Caption: Isotopic purity determination pathway.

References

A Comprehensive Technical Guide to the Certificate of Analysis for Diltiazem-d4 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the critical data and methodologies presented in a Certificate of Analysis (CoA) for Diltiazem-d4 Hydrochloride. As a deuterated internal standard, the purity and identity of this compound are paramount for accurate quantification in pharmacokinetic and metabolic studies. This guide will dissect the key components of a typical CoA, offering insights into the analytical techniques employed and the interpretation of the resulting data.

Compound Identification and Characterization

A Certificate of Analysis for this compound begins with fundamental identifying information. This section ensures the traceability and correct identification of the material.

| Identifier | Value | Significance |

| Compound Name | This compound | The common chemical name with the stable isotope label indicated. |

| CAS Number | 1217769-52-2[1][2] | A unique numerical identifier assigned by the Chemical Abstracts Service. |

| Molecular Formula | C22H22D4N2O4S · HCl | Represents the elemental composition of the molecule, including the four deuterium atoms. |

| Molecular Weight | 455.03 g/mol | The mass of one mole of the substance, adjusted for the deuterium isotopes. |

| Physical Form | Crystalline solid[3] | Describes the physical state of the material at room temperature. |

| Solubility | Soluble in DMF and DMSO[3] | Provides guidance on appropriate solvents for preparing solutions. |

Purity and Assay Data

The purity of an internal standard is a critical parameter that directly impacts the accuracy of analytical measurements. The CoA provides a quantitative assessment of purity, often determined by multiple analytical techniques.

| Analytical Test | Method | Specification | Result |

| Purity by HPLC | High-Performance Liquid Chromatography | ≥ 98%[3] | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium Incorporation | 99.6% |

| Residual Solvents | Gas Chromatography-Mass Spectrometry (GC-MS) | Conforms to USP <467> | Conforms |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |

| Loss on Drying | Gravimetric Analysis | ≤ 0.5% | 0.1% |

Spectroscopic and Structural Confirmation

Spectroscopic data confirms the chemical structure of this compound, ensuring that the correct molecule has been synthesized and that the deuterium labels are in the expected positions.

| Technique | Data Summary |

| ¹H-NMR Spectroscopy | The proton NMR spectrum is compared against a non-deuterated reference standard to confirm the absence of signals at the deuterated positions. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound, confirming the incorporation of the deuterium atoms. |

| Infrared (IR) Spectroscopy | The IR spectrum provides information about the functional groups present in the molecule, which should be consistent with the structure of Diltiazem. |

Experimental Protocols

Detailed methodologies are essential for reproducibility and for understanding the context of the data presented.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 238 nm.[3]

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to determine the purity.

Mass Spectrometry for Isotopic Purity

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Procedure: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The relative abundance of the deuterated species versus any non-deuterated or partially deuterated species is used to calculate the isotopic purity.

¹H-NMR Spectroscopy for Structural Confirmation

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the structure.

Visualizing the Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control testing of a batch of this compound, from receiving the sample to the final release.

References

A Technical Guide to Deuterium-Labeled Diltiazem for Advanced Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of deuterium-labeled diltiazem, a critical tool in modern pharmaceutical research. Deuterium labeling, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium, offers significant advantages in studying the absorption, distribution, metabolism, and excretion (ADME) of diltiazem. This document details the synthesis, analytical methodologies, and diverse research applications of deuterium-labeled diltiazem, including its use in pharmacokinetic studies, metabolite identification, and in vitro drug metabolism assays. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this stable isotope-labeled compound in their work.

Introduction

Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the treatment of hypertension, angina pectoris, and certain cardiac arrhythmias.[1] It exerts its therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and reduced heart rate.[1] The drug undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, resulting in a complex metabolic profile.[2] Understanding the intricate metabolic pathways and pharmacokinetic properties of diltiazem is paramount for optimizing its therapeutic efficacy and minimizing potential drug-drug interactions.

Deuterium-labeled diltiazem serves as an invaluable tool in these investigations. The substitution of hydrogen with deuterium creates a molecule that is chemically identical to the parent drug but has a higher mass. This mass difference allows for its use as an internal standard in quantitative bioanalysis, providing greater accuracy and precision.[3] Furthermore, the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a "kinetic isotope effect," slowing down metabolic processes at the site of deuteration.[4] This property can be exploited to probe metabolic pathways and enhance the metabolic stability of the drug.

Synthesis of Deuterium-Labeled Diltiazem

While specific, detailed synthesis protocols for various deuterated forms of diltiazem (e.g., d4, d5, d6, d7) are often proprietary, the general principles of isotopic labeling can be applied to the known synthetic routes of diltiazem.[5][6][7] One common approach involves the use of deuterated reagents at key steps in the synthesis. For example, deuterium can be introduced into the N-dimethylaminoethyl side chain or the methoxyphenyl group.

A plausible synthetic strategy for introducing deuterium into the N-dimethyl groups would involve the use of deuterated methylating agents. The final step in many diltiazem syntheses is the alkylation of the benzothiazepine core.[6] By employing a deuterated N,N-dimethylaminoethyl chloride, diltiazem with deuterium labels on the methyl groups can be prepared.

Another approach is through hydrogen-deuterium exchange reactions on the final diltiazem molecule or its precursors.[8] This can be achieved using catalysts such as palladium on carbon (Pd/C) in the presence of deuterium gas (D2) or heavy water (D2O).[8] The specific positions of deuteration would depend on the reaction conditions and the directing effects of the functional groups within the molecule.

General Synthesis Workflow:

Caption: A generalized workflow for the synthesis of deuterium-labeled diltiazem.

Analytical Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of diltiazem and its metabolites in biological matrices, owing to its high sensitivity and selectivity.[3][9][10] Deuterium-labeled diltiazem is an ideal internal standard for these assays.

Sample Preparation

Effective sample preparation is crucial for accurate and reproducible results. Common techniques for extracting diltiazem and its metabolites from plasma include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[9][10]

Table 1: Comparison of Sample Preparation Techniques

| Technique | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Cost-effective, simple | Can be less selective, may result in emulsion formation |

| Solid-Phase Extraction (SPE) | High selectivity and recovery, amenable to automation | More expensive, requires method development |

LC-MS/MS Parameters

A validated LC-MS/MS method for the simultaneous quantification of diltiazem and its major metabolites, N-desmethyl diltiazem and desacetyl diltiazem, has been reported using diltiazem-D4 as an internal standard.[3]

Table 2: LC-MS/MS Parameters for Diltiazem and its Metabolites[3]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Diltiazem | 415.05 | 178.03 | 22 | 16 |

| N-Desmethyl Diltiazem | 401.09 | 150.04 | 30 | 46 |

| Desacetyl Diltiazem | 373.21 | 108.85 | 25 | 54 |

| Diltiazem-D4 (IS) | 419.22 | 314.0 | - | - |

Note: Cone voltage and collision energy for the internal standard were not specified in the source but would be optimized during method development.

LC-MS/MS Analysis Workflow:

Caption: A typical workflow for the bioanalysis of diltiazem using a deuterium-labeled internal standard.

Research Applications of Deuterium-Labeled Diltiazem

Pharmacokinetic Studies

Deuterium-labeled diltiazem is extensively used as an internal standard in pharmacokinetic (PK) studies to ensure the accuracy and precision of the analytical method.[3] By adding a known amount of the labeled compound to the biological samples, any variability in sample processing and instrument response can be corrected for.

Experimental Protocol for a Pharmacokinetic Study:

-

Subject Recruitment: Select a cohort of healthy volunteers or the target patient population.

-

Dosing: Administer a single oral or intravenous dose of diltiazem.

-

Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Sample Processing: Separate plasma and store at -80°C until analysis.

-

Bioanalysis:

-

Thaw plasma samples and spike with a known concentration of deuterium-labeled diltiazem as an internal standard.

-

Perform sample extraction using a validated LLE or SPE method.

-

Analyze the extracted samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the concentration of diltiazem and its metabolites at each time point by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

-

Metabolite Identification

The use of deuterium-labeled diltiazem can greatly facilitate the identification of novel metabolites.[11] When a mixture of labeled and unlabeled diltiazem is administered, drug-related metabolites will appear as doublet peaks in the mass spectrum, separated by the mass difference corresponding to the number of deuterium atoms. This characteristic isotopic pattern allows for the confident differentiation of drug metabolites from endogenous compounds.

Metabolite Identification Workflow:

References

- 1. Diltiazem [webbook.nist.gov]

- 2. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. globethesis.com [globethesis.com]

- 7. Diltiazem synthesis - chemicalbook [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isotope tracing-based metabolite identification for mass spectrometry metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

The Physical and Chemical Stability of Diltiazem-d4 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available stability data specifically for Diltiazem-d4 Hydrochloride is limited. This guide leverages the comprehensive data available for its non-deuterated counterpart, Diltiazem Hydrochloride. The deuterium labeling on the N,N-dimethylaminoethyl group is not at a primary site of degradation; therefore, the stability profile of the deuterated compound is expected to be very similar to the non-deuterated form. The primary degradation pathway for Diltiazem involves hydrolysis of the acetyl group.[1][2]

Introduction

This compound is a deuterium-labeled version of Diltiazem Hydrochloride, a calcium channel blocker used in the management of hypertension, angina, and certain arrhythmias.[3] The stable isotope-labeled form is a critical tool in pharmacokinetic and metabolic research, often used as an internal standard for quantitative analysis by mass spectrometry.[4] Understanding the physical and chemical stability of this compound is paramount for ensuring the accuracy and reliability of experimental results, as well as for its proper storage and handling.

This technical guide provides a comprehensive overview of the stability of Diltiazem Hydrochloride, which serves as a close surrogate for this compound. It covers its degradation pathways, stability in various formulations, and the analytical methodologies used for its assessment.

Physicochemical Properties

This compound is a stable isotope-labeled version of Diltiazem Hydrochloride.[5] The non-deuterated form is a white to off-white crystalline powder with a bitter taste.[6] It is freely soluble in water, methanol, and chloroform.[7]

Table 1: Physicochemical Properties of this compound and Diltiazem Hydrochloride

| Property | This compound | Diltiazem Hydrochloride |

| CAS Number | 1217769-52-2[5] | 33286-22-5[] |

| Molecular Formula | C22H23D4ClN2O4S[5] | C22H27ClN2O4S[9] |

| Molecular Weight | 455.0 g/mol [5] | 450.99 g/mol [6] |

| Appearance | Not specified, likely a white to off-white crystalline powder | White to off-white crystalline powder[6] |

| Solubility | Not specified, likely similar to the non-deuterated form | Freely soluble in water, methanol, and chloroform[7] |

| Storage Temperature | -20°C[10] | Room temperature, with specific formulations requiring refrigeration[][11] |

Chemical Stability and Degradation Pathways

The primary mechanism of degradation for Diltiazem Hydrochloride is hydrolysis.[1] This typically involves the deacetylation of the molecule to form desacetyl-diltiazem, which has significantly reduced pharmacological activity.[1][2] Other known degradation products include N-demethyldiltiazem, N-demethyldesacetyldiltiazem, and O-demethyldesacetyldiltiazem.[12]

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[13][14] These studies expose the drug to stress conditions such as acid, base, oxidation, heat, and light.[14]

Figure 1: Primary Degradation Pathway of Diltiazem.

Stability in Various Formulations and Conditions

The stability of Diltiazem Hydrochloride has been evaluated in a variety of formulations and under different storage conditions.

Table 2: Stability of Diltiazem Hydrochloride in Aqueous Solutions

| Formulation | Storage Conditions | Stability | Citation |

| 1 mg/mL in 5% dextrose injection (in polyolefin bags) | -20°C | >90% of initial concentration for at least 30 days | |

| 1 mg/mL in 5% dextrose injection (in polyolefin bags) | 2-6°C | >90% of initial concentration for at least 30 days | [11] |

| 1 mg/mL in 5% dextrose injection (in polyolefin bags) | 22-25°C | >90% of initial concentration for at least 30 days | [11] |

| Aqueous sugar solutions (0.28 M) | Accelerated | Shelf-life order: fructose > dextrose > sucrose = sorbitol = mannitol > lactose |

Table 3: Stability of Compounded Topical Diltiazem Hydrochloride (2%) Formulations

| Formulation | Storage Container | Storage Temperature | Recommended Beyond-Use Date | Citation |

| Hydroxyethyl cellulose-based gel | White plastic or glass amber jars | 4°C or 23°C | 90 days | [] |

| Hydroxyethyl cellulose-based gel | Glass amber jars | 40°C | 14 days | [] |

| Hydroxyethyl cellulose-based gel | White plastic jars | 40°C | 30 days | [] |

| White petrolatum ointment | White plastic or glass amber jars | 23°C | 90 days | [] |

| White petrolatum ointment | White plastic jars | 40°C | 7 days | [] |

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) concentration and the increase in degradation products over time. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Example of a Stability-Indicating HPLC Method

A typical stability-indicating RP-HPLC method for Diltiazem would involve the following:

-

Column: A C18 analytical column is frequently used for separation.[12][15]

-

Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.05% trifluoroacetic acid or a phosphate buffer) and an organic solvent like methanol or acetonitrile is common.[12][15]

-

Detection: UV detection at a wavelength of around 240 nm is generally employed.[12]

-

Forced Degradation: To validate the method's stability-indicating nature, the drug substance is subjected to forced degradation under various stress conditions:

-

Acid Hydrolysis: e.g., 0.1 N HCl at 60°C for 2 hours.

-

Base Hydrolysis: e.g., 0.1 N NaOH at 60°C for 30 minutes.

-

Oxidative Degradation: e.g., 3% H2O2 at room temperature for 1 hour.

-

Thermal Degradation: e.g., Heat at 105°C for 24 hours.

-

Photolytic Degradation: e.g., Exposure to UV light (254 nm) for 24 hours.

-

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[16]

Figure 2: Experimental Workflow for Forced Degradation Studies.

Conclusion

While specific stability data for this compound is not extensively published, the wealth of information available for Diltiazem Hydrochloride provides a strong basis for understanding its stability profile. The primary degradation pathway is hydrolysis, leading to the formation of desacetyl-diltiazem. Stability is influenced by pH, temperature, and the composition of the formulation. For research and analytical purposes, it is recommended that this compound be stored at -20°C in a neat format to minimize degradation.[10] When preparing solutions, consideration should be given to the solvent system and storage conditions to ensure the integrity of the standard. The development and validation of a stability-indicating analytical method are crucial for any study involving this compound to ensure accurate quantification. Further empirical stability studies on this compound are warranted to definitively establish its stability profile under various conditions.

References

- 1. impactfactor.org [impactfactor.org]

- 2. researchgate.net [researchgate.net]

- 3. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Diltiazem: Package Insert / Prescribing Information [drugs.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 9. Diltiazem Hydrochloride | C22H27ClN2O4S | CID 62920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. Stability of extemporaneously compounded diltiazem hydrochloride infusions stored in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Pharmaceutical Forced Degradation Studies with Regulatory Consideration | Semantic Scholar [semanticscholar.org]

- 14. medcraveonline.com [medcraveonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Diltiazem-d4 Hydrochloride safety data sheet (SDS) information

An in-depth analysis of the safety data for Diltiazem-d4 Hydrochloride reveals critical information for researchers and drug development professionals. This guide summarizes the key safety, handling, and toxicological data based on available Safety Data Sheets (SDS). The information presented is primarily derived from the non-deuterated form, Diltiazem Hydrochloride, as the toxicological and hazard profiles are considered equivalent for standard laboratory handling. Isotopic labeling with deuterium does not significantly alter the chemical reactivity or hazard classification of the molecule.

Section 1: GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are acute oral toxicity and suspected reproductive toxicity.[1][2][3]

| GHS Classification | Code | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1][2][3] |

| Reproductive Toxicity (Category 2) | H361 | Suspected of damaging fertility or the unborn child.[1] |

The GHS label elements are derived from this classification, providing a quick visual reference to the hazards.

| GHS Label Element | Description |

| Signal Word | Warning[1][2] |

| Hazard Pictograms | GHS07 (Exclamation Mark), GHS08 (Health Hazard)[1] |

| Precautionary Statements | P201, P202, P264, P270, P280, P301+P312[1][4] |

Below is a diagram illustrating the relationship between the GHS classification and the corresponding safety communications.

Section 2: Toxicological and Physical Data

Quantitative toxicological data is crucial for risk assessment in a laboratory setting. The following tables summarize the key values found in safety data sheets.

Table 1: Toxicological Data

| Parameter | Species | Route | Value | Reference |

|---|---|---|---|---|

| LD50 | Rat | Oral | 560 mg/kg | [4] |

| LDLO | Human (Man) | Oral | 21 mg/kg | [1] |

| TDLO | Human (Woman) | Oral | 8,400 µg/kg |[1] |

No primary skin or eye irritation effects have been noted.[1] No sensitizing effects are known.[1]

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Chemical Formula | C₂₂H₂₃D₄ClN₂O₄S[5] |

| Molecular Weight | 455.0 g/mol [5] |

| CAS Number | 1217769-52-2[5] |

| Appearance | Off-white powder solid[6] |

| Melting Point | 210 - 215 °C (410 - 419 °F)[6] |

| Solubility | Soluble in water[6] |

| Storage Temperature | -20°C[5] |

Section 3: Emergency and First-Aid Protocols

In the event of accidental exposure, immediate and appropriate first-aid measures are essential. The following workflow outlines the recommended procedures.

Section 4: Handling, Storage, and Spill Response

Proper handling and storage procedures are critical to minimize exposure risk.

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area to avoid dust formation.[2]

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][4]

-

PPE: Wear protective gloves, protective clothing, and eye/face protection.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][7]

-

The recommended storage temperature is -20°C.[5]

-

Protect from light, heat, and air.[6]

Accidental Release Measures: In the case of a spill, a structured response is necessary to ensure safety and proper cleanup.

Section 5: Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known under normal conditions.[6]

-

Chemical Stability: The material is stable under recommended storage conditions but may be sensitive to light, heat, and air.[6]

-

Conditions to Avoid: Avoid dust formation, exposure to light, air, and heat.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6][7]

-

Hazardous Decomposition Products: During a fire, toxic gases can be generated, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[6][8]

Disclaimer: This document is intended as a technical guide and summary of available safety data. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the original SDS before handling the material.

References

Navigating the Nuances of Diltiazem-d4 Hydrochloride: A Technical Guide to Storage and Handling

For Immediate Release

This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on the proper storage and handling of Diltiazem-d4 Hydrochloride. Ensuring the stability and integrity of this deuterated analogue is paramount for accurate and reproducible research outcomes. This document outlines recommended storage conditions, safe handling procedures, and detailed experimental protocols for stability assessment.

Storage Conditions

The recommended storage for this compound is at -20°C under an inert atmosphere . This condition is advised by suppliers to ensure long-term stability. For the non-deuterated form, Diltiazem Hydrochloride, storage recommendations vary based on its formulation. Diltiazem Hydrochloride for injection is typically stored under refrigeration at 2°C to 8°C (36°F to 46°F) and should not be frozen. It may also be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F) for up to one month. Extended-release capsules are generally stored at 25°C (77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F), while avoiding excessive humidity.

| Compound/Formulation | Recommended Storage Temperature | Additional Notes |

| This compound (Solid) | -20°C | Store under an inert atmosphere. |

| Diltiazem Hydrochloride for Injection | 2°C to 8°C (36°F to 46°F) | Do not freeze. May be stored at room temperature for up to one month. |

| Reconstituted Diltiazem Hydrochloride | 2°C to 8°C or Controlled Room Temperature | Stable for 24 hours. |

| Diltiazem Hydrochloride Extended-Release Capsules | 25°C (77°F); Excursions 15°C to 30°C | Avoid excessive humidity. |

Chemical Stability

Diltiazem Hydrochloride is known to be sensitive to light, heat, and air.[1] The primary degradation pathway is hydrolysis, leading to the formation of desacetyl-diltiazem. While specific long-term stability data for solid this compound under various International Council for Harmonisation (ICH) conditions is not extensively available in the public domain, studies on the non-deuterated form provide valuable insights.

A study on extemporaneously compounded diltiazem hydrochloride infusions (1 mg/mL in 5% dextrose) demonstrated that the solution retained over 90% of its initial concentration for at least 30 days when stored at -20°C, 2-6°C, and 22-25°C. Another study on compounded topical formulations found that a 2% diltiazem gel was stable for 90 days at 4°C and 23°C.

Researchers are advised to consult the supplier for the most current and specific stability data for this compound or conduct their own stability studies using a validated stability-indicating method.

Safe Handling and Personal Protective Equipment (PPE)

This compound should be handled with care, minimizing dust generation and accumulation.[2][3] It is harmful if swallowed and is suspected of damaging fertility or the unborn child.

Engineering Controls: Use in a well-ventilated area. For operations that may generate dust, local exhaust ventilation is recommended.

Personal Protective Equipment:

| PPE Type | Recommendation |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. |

| Skin Protection | Wear protective gloves and clothing to prevent skin exposure. |

| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |

Spill and Disposal: In case of a spill, avoid generating dust. Use a damp cloth or a filtered vacuum for cleaning dry solids.[2][3] Dispose of waste in accordance with all applicable local, state, and federal regulations.

Experimental Protocols

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity and stability of this compound. The following is a representative method based on published literature for Diltiazem Hydrochloride.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Purospher Star® C18 (150 x 4.6 mm i.d., 5 µm particle size) |

| Mobile Phase | 0.05% (v/v) trifluoroacetic acid in water and 0.05% trifluoroacetic acid in methanol (44:56, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Run Time | 14 minutes |

Standard Solution Preparation:

-

Accurately weigh approximately 20 mg of this compound standard into a 20 mL volumetric flask.

-

Add about 10 mL of the mobile phase and sonicate to dissolve.

-

Allow the solution to reach room temperature and dilute to the mark with the mobile phase to obtain a concentration of 1000 ppm.

-

Further dilute 1 mL of this solution to 10 mL with the mobile phase to achieve a final concentration of 100 ppm.

Sample Solution Preparation:

-

Accurately weigh a portion of the this compound sample equivalent to 20 mg into a 20 mL volumetric flask.

-

Follow the same procedure as for the standard solution preparation to obtain a final concentration of 100 ppm.

Forced Degradation Study Protocol

Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Stock Solution Preparation: Prepare a this compound stock solution of 0.2 mg/mL in methanol.

Stress Conditions:

| Stress Condition | Procedure |

| Acid Hydrolysis | To 5 mL of the stock solution, add 5 mL of 0.2 M hydrochloric acid. Heat in a water bath at 50°C. |

| Base Hydrolysis | To 5 mL of the stock solution, add 100 µL of 0.02 M sodium hydroxide and 4.9 mL of water. Heat in a water bath at 50°C. |

| Neutral Hydrolysis | To 5 mL of the stock solution, add 5 mL of water. Heat in a water bath at 50°C. |

| Oxidative Degradation | To 5 mL of the stock solution, add 5 mL of 6% (v/v) hydrogen peroxide. Keep in a water bath at 50°C. |

Methodology:

-

At specified time points (e.g., 0, 1, 2, 3, 6, and 21 hours), withdraw an aliquot of each stressed solution.

-

If necessary, neutralize the acid and base-stressed samples.

-

Inject the samples onto the HPLC system to analyze for the parent compound and any degradation products.

Visualized Workflows

References

Methodological & Application

Application Note: High-Throughput Analysis of Diltiazem in Human Plasma by LC-MS/MS Using Diltiazem-d4 Hydrochloride as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of diltiazem in human plasma. Diltiazem-d4 Hydrochloride is employed as the internal standard to ensure accuracy and precision. The described protocol involves a straightforward liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput bioequivalence, pharmacokinetic, and toxicological studies.

Introduction

Diltiazem is a calcium channel blocker widely prescribed for the treatment of hypertension, angina, and certain arrhythmias. Accurate quantification of diltiazem in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS analysis as it effectively compensates for variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the determination of diltiazem in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Diltiazem Hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Ammonium Formate

-

Formic Acid

-

Methyl Tert-Butyl Ether (MTBE)

-

Drug-free human plasma (with K2EDTA as anticoagulant)

-

Ultrapure Water

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation

Stock solutions of diltiazem (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol.[2] Working standard solutions and internal standard spiking solutions were prepared by serial dilution of the stock solutions with a methanol-water mixture (70:30, v/v).[2]

Sample Preparation

A liquid-liquid extraction procedure was employed for the extraction of diltiazem and the internal standard from human plasma.[2]

-

Pipette 0.5 mL of human plasma into a clean microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution (e.g., 2000 ng/mL).[2]

-

Vortex the mixture for 60 seconds.[2]

-

Add 2.5 mL of methyl tert-butyl ether (MTBE).[2]

-

Vortex for 10 minutes.[2]

-

Centrifuge at 4000 rpm for 5 minutes at 4°C.[2]

-

The plasma layer was flash-frozen, and the organic layer was transferred to a clean tube.[2]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]

-

Reconstitute the dried residue with 200 µL of the mobile phase.[2]

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[2]

To inhibit the degradation of diltiazem to its metabolite desacetyl diltiazem, plasma samples can be buffered with a 1% solution of 0.1 M sodium fluoride (NaF).[2]

LC-MS/MS Method

Chromatographic Conditions

| Parameter | Value |

| Column | Thermo Hypersil Gold C18 (150 x 4.6 mm, 5 µm)[2] |

| Mobile Phase | A: 5 mM Ammonium Formate (pH 3.0) B: Methanol[2] |

| Gradient | 10:90 (A:B)[2] |

| Flow Rate | 0.6 mL/min[2] |

| Column Temperature | 40°C[2] |

| Injection Volume | 10 µL[2] |

| Run Time | 4.25 minutes[2] |

Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | Optimized (e.g., 30 psi) |

| Collision Gas | Optimized |

| IonSpray Voltage | Optimized |

| Temperature | Optimized |

The MRM transitions for diltiazem and this compound are presented in the table below.[2]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Diltiazem | 415.05 | 178.03 | 22 | 16 |

| Diltiazem-d4 (IS) | 419.22 | 314.0 | - | - |

Results and Discussion

Linearity

The method demonstrated excellent linearity over the concentration range of 0.93 to 250.10 ng/mL for diltiazem in human plasma.[2] The coefficient of determination (r²) was consistently ≥ 0.99.

Lower Limit of Quantification (LLOQ)

The LLOQ for diltiazem in human plasma was determined to be 0.93 ng/mL.[2]

Visualization of the Experimental Workflow

Caption: LC-MS/MS workflow for Diltiazem analysis.

The Role of the Internal Standard

An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all samples, including calibrators and quality controls.

Caption: Role of the internal standard in quantification.

Conclusion

The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of diltiazem in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method well-suited for regulated bioanalytical studies.

References

Application Notes and Protocols for the Use of Diltiazem-d4 Hydrochloride in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diltiazem is a non-dihydropyridine calcium channel blocker widely used in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Stable isotope-labeled internal standards are essential in quantitative bioanalysis to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[1][3] Diltiazem-d4 Hydrochloride, a deuterated analog of diltiazem, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based pharmacokinetic studies due to its similar physicochemical properties to the parent drug.[3]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic research.

Pharmacokinetic Profile of Diltiazem

Diltiazem is well-absorbed orally but undergoes extensive first-pass metabolism, resulting in a bioavailability of approximately 40%.[1] It is 70-80% bound to plasma proteins.[1] The primary routes of metabolism include deacetylation, N-demethylation, and O-demethylation, which are primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[4][5] The major metabolites, such as desacetyldiltiazem and N-demethyldiltiazem, also possess pharmacological activity.[6][7] The elimination half-life of diltiazem is approximately 3.0 to 4.5 hours.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of diltiazem from various studies.

Table 1: Pharmacokinetic Parameters of Diltiazem in Healthy Volunteers

| Parameter | Value | Reference |

| Bioavailability | ~40% | [1] |

| Tmax (Peak Plasma Time) | 3.1 +/- 0.4 h (slow-release) | [5] |

| Cmax (Peak Plasma Concentration) | 118.5 +/- 14.3 ng/mL (slow-release) | [5] |

| AUC (Area Under the Curve) | 793.1 +/- 83.1 ng.h/mL (slow-release) | [5] |

| Elimination Half-Life (t½) | 3.0 - 4.5 hours | [1] |

| Protein Binding | 70 - 80% | [1] |

Table 2: Pharmacokinetic Parameters of Diltiazem and its Metabolites after a Single 120 mg Oral Dose

| Compound | Cmax (ng/mL) | t½ (hours) |

| Diltiazem | 174.3 +/- 72.7 | 6.5 +/- 1.4 |

| N-demethyldiltiazem | 42.6 +/- 10.0 | 9.4 +/- 2.2 |

| Desacetyldiltiazem | 14.9 +/- 3.3 | 18.0 +/- 6.2 |

| Data from a study in six healthy men. |

Experimental Protocols

Bioanalytical Method for Diltiazem Quantification in Plasma using LC-MS/MS

This protocol describes a typical method for the quantification of diltiazem in human plasma using this compound as an internal standard.

1. Materials and Reagents

-

Diltiazem Hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., EDTA)

2. Standard and Internal Standard Stock Solution Preparation

-

Diltiazem Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Diltiazem Hydrochloride in 10 mL of methanol.

-

Diltiazem-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the diltiazem stock solution in 50% methanol to create calibration standards. Prepare a working solution of Diltiazem-d4 at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.

3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the Diltiazem-d4 internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Diltiazem: Precursor ion (Q1) m/z 415.2 -> Product ion (Q3) m/z 178.1

-

Diltiazem-d4: Precursor ion (Q1) m/z 419.2 -> Product ion (Q3) m/z 178.1

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

5. Data Analysis

-

Integrate the peak areas for both diltiazem and Diltiazem-d4.

-

Calculate the peak area ratio (Diltiazem / Diltiazem-d4).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of diltiazem in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for diltiazem quantification.

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable Isotopes in Pharmacokinetic Studies | Annual Reviews [annualreviews.org]

- 4. researchgate.net [researchgate.net]

- 5. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nonlinear calibrations on the assay of dilitiazem and two of its metabolites from plasma samples by means of liquid chromatography and ESI/MS(2) detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. crimsonpublishers.com [crimsonpublishers.com]

Quantitative Analysis of Diltiazem in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Application Note

Introduction

Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain types of arrhythmias.[1] Accurate and reliable quantification of diltiazem in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of diltiazem in human plasma. The use of a stable isotope-labeled internal standard, Diltiazem-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle of the Method

This method utilizes protein precipitation for the extraction of diltiazem and its deuterated internal standard, Diltiazem-d4, from human plasma. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The MRM transitions monitored are m/z 415.05 → 178.03 for diltiazem and m/z 419.22 → 314.0 for Diltiazem-d4.[2] Quantification is based on the ratio of the peak area of diltiazem to that of the internal standard.

Materials and Reagents

-

Diltiazem hydrochloride (Reference Standard)

-

Diltiazem-d4 hydrochloride (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (LC) system capable of delivering a stable flow rate.

-

Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Analytical column: C18, 2.1 x 50 mm, 1.8 µm, or equivalent.

Experimental Protocols

Standard and Quality Control Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of diltiazem and Diltiazem-d4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the diltiazem stock solution with 50% methanol in water to create a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the Diltiazem-d4 stock solution with 50% methanol in water to a final concentration of 100 ng/mL.

-

Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards at concentrations of 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (3 ng/mL), medium (75 ng/mL), and high (750 ng/mL).

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the 100 ng/mL Diltiazem-d4 internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[3][4]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Parameters

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min: 20% B, 0.5-2.5 min: 20-80% B, 2.5-3.0 min: 80% B, 3.1-4.0 min: 20% B |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Diltiazem: 415.05 → 178.03, Diltiazem-d4: 419.22 → 314.0[2] |

| Collision Energy | Optimized for specific instrument |

| Ion Source Temperature | 500°C |

| Dwell Time | 100 ms |

Data Analysis

Quantification is performed by constructing a calibration curve using a weighted (1/x²) linear regression of the peak area ratio of diltiazem to Diltiazem-d4 versus the nominal concentration of the calibration standards. The concentrations of diltiazem in the QC and unknown samples are then determined from this calibration curve.

Method Validation Summary

The described method should be fully validated according to regulatory guidelines. The following tables summarize the expected performance characteristics of the method.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Regression Model | Weighted (1/x²) Linear Regression |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 3 | < 10 | < 10 | 90 - 110 |

| Medium | 75 | < 8 | < 8 | 92 - 108 |

| High | 750 | < 8 | < 8 | 92 - 108 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Diltiazem | > 85 | < 15 |

| Diltiazem-d4 | > 85 | < 15 |

Visualizations

Caption: Diltiazem's mechanism of action.

References

Application Notes and Protocols for Bioequivalence Studies of Diltiazem Using Diltiazem-d4 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diltiazem is a calcium channel blocker widely used in the treatment of hypertension, angina, and certain heart arrhythmias. To ensure the therapeutic equivalence of generic formulations of diltiazem, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. A crucial component of conducting accurate and reliable BE studies is the use of a robust and validated bioanalytical method for the quantification of diltiazem in biological matrices, typically human plasma.

The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays. Diltiazem-d4 Hydrochloride, a deuterated analog of diltiazem, is an ideal IS for this purpose. Its physicochemical properties are nearly identical to diltiazem, ensuring similar behavior during sample preparation and chromatographic separation. However, its mass is four daltons higher, allowing for distinct detection by the mass spectrometer, thereby enabling precise and accurate quantification of diltiazem by correcting for potential variability during the analytical process.

These application notes provide a detailed protocol for a bioequivalence study of diltiazem, focusing on the bioanalytical method using this compound as an internal standard.

Bioanalytical Method for Diltiazem in Human Plasma using LC-MS/MS

A robust, high-throughput LC-MS/MS method is essential for the accurate quantification of diltiazem in human plasma samples obtained during a bioequivalence study. The following protocol is based on established and validated methodologies for diltiazem analysis.[1][2]

Experimental Protocol: Sample Preparation (Liquid-Liquid Extraction)

-

Sample Thawing: Frozen human plasma samples (-20°C or -80°C) are thawed at room temperature.

-

Aliquoting: 300 µL of plasma is transferred to a clean microcentrifuge tube.

-

Internal Standard Spiking: 50 µL of this compound working solution (at a concentration of 100 ng/mL in methanol) is added to each plasma sample, except for the blank plasma samples which are spiked with 50 µL of methanol.

-

Vortexing: The samples are vortex-mixed for 30 seconds.

-

Extraction: 2.5 mL of methyl-t-butyl ether (MTBE) is added as the extraction solvent.

-

Vortexing: The tubes are vortex-mixed for 10 minutes.

-

Centrifugation: The samples are centrifuged at 4000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: The upper organic layer is transferred to a clean tube.

-

Evaporation: The organic solvent is evaporated to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: The dried residue is reconstituted in 500 µL of the mobile phase (10 mM ammonium acetate buffer:acetonitrile, 25:75, v/v).

-

Vortexing: The samples are vortex-mixed to ensure complete dissolution.

-

Transfer for Analysis: The reconstituted sample is transferred to an autosampler vial for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Instrumental Conditions

| Parameter | Setting |

| LC System | |

| Column | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[1] |

| Mobile Phase | 10 mM Ammonium Acetate Buffer : Acetonitrile (25:75, v/v)[1] |

| Flow Rate | 0.2 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 2.0 min[1] |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Diltiazem: m/z 415.1 -> 178.1Diltiazem-d4: m/z 419.1 -> 178.1 |

| Dwell Time | 200 ms |

| Collision Gas | Argon |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Method Validation Summary

A bioanalytical method must be validated to ensure its reliability for the intended application. The validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | IS-normalized matrix factor CV ≤ 15% |